Psb 11 hydrochloride

Adenosine A3 receptor Radioligand binding Imidazopurinone antagonists

Psb 11 hydrochloride (designated PSB-11 or (R)-8-ethyl-4-methyl-2-phenyl-imidazo[2,1-i]purin-5-one hydrochloride) is a tricyclic imidazopurinone derivative belonging to the class of non-xanthine adenosine receptor (AR) antagonists. It was originally developed through systematic structural modification of xanthine scaffolds to achieve enhanced water solubility and receptor subtype selectivity.

Molecular Formula C16H18ClN5O
Molecular Weight 331.80 g/mol
CAS No. 444717-56-0
Cat. No. B1497081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePsb 11 hydrochloride
CAS444717-56-0
Synonyms8-ethyl-4-methyl-2-phenyl-4,5,7,8-tetrahydro-1H-imidazo(2,1-i)purin-5-one
PSB 11
PSB-11
PSB11 cpd
Molecular FormulaC16H18ClN5O
Molecular Weight331.80 g/mol
Structural Identifiers
SMILESCCC1CN2C(=C3C(=NC(=N3)C4=CC=CC=C4)N(C2=O)C)N1.Cl
InChIInChI=1S/C16H17N5O.ClH/c1-3-11-9-21-15(17-11)12-14(20(2)16(21)22)19-13(18-12)10-7-5-4-6-8-10;/h4-8,11,17H,3,9H2,1-2H3;1H/t11-;/m1./s1
InChIKeyGXTWRDNRTCRTTO-RFVHGSKJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Psb 11 Hydrochloride (CAS 444717-56-0) – Core Identity and Pharmacological Classification for Procurement Decisions


Psb 11 hydrochloride (designated PSB-11 or (R)-8-ethyl-4-methyl-2-phenyl-imidazo[2,1-i]purin-5-one hydrochloride) is a tricyclic imidazopurinone derivative belonging to the class of non-xanthine adenosine receptor (AR) antagonists. It was originally developed through systematic structural modification of xanthine scaffolds to achieve enhanced water solubility and receptor subtype selectivity [1]. The compound acts as a potent competitive antagonist and inverse agonist at the human adenosine A₃ receptor (hA₃AR), with a reported Ki of 2.3 nM [2]. Its molecular formula is C₁₆H₁₈ClN₅O (MW 331.80 g/mol) and the free-base CAS is 444717-56-0, while the hydrochloride salt form commonly supplied for research bears CAS 453591-58-7 [3]. PSB-11 is distinguished within the imidazopurinone series by its pronounced species-dependent pharmacology, exhibiting nanomolar affinity for human A₃AR but negligible affinity at the rat ortholog (Ki > 10,000 nM) .

Why In-Class Adenosine A₃ Antagonists Cannot Substitute for Psb 11 Hydrochloride (CAS 444717-56-0)


Adenosine A₃ receptor antagonists constitute a chemically heterogeneous family spanning triazoloquinazolines (e.g., MRS 1220), dihydropyridines (e.g., MRS-1334), pyrazolotriazolopyrimidines (e.g., MRE-3008F20), and imidazopurinones (e.g., PSB-10, PSB-11). Despite their shared nominal target, these chemotypes exhibit divergent selectivity fingerprints, species crossover profiles, and functional signatures at the A₃ receptor [1]. Even within the imidazopurinone subclass, minor structural modifications produce order-of-magnitude shifts in affinity and selectivity: the S-enantiomer of PSB-11 displays a 4.3-fold lower A₃ affinity than the R-enantiomer, while the trichlorophenyl analog PSB-10 achieves subnanomolar A₃ binding but with a distinct selectivity window [2]. Critically, PSB-11 is one of only two selective antagonist radioligands ([³H]PSB-11 and [³H]MRE-3008F20) validated for human A₃AR binding studies, a property that cannot be assumed for other A₃ antagonists [3]. These quantitative differences directly impact experimental outcomes in binding assays, functional studies, and cross-species pharmacological profiling.

Quantitative Differentiation Evidence for Psb 11 Hydrochloride (444717-56-0) Versus Closest Analogs


Human A₃ Receptor Binding Affinity: PSB-11 (Ki = 2.3 nM) Positioned Among Leading hA₃AR Antagonists

PSB-11 (R-1) binds to recombinant human A₃ adenosine receptors expressed in CHO or HEK cell membranes with a Ki of 2.3 nM, determined by displacement of [¹²⁵I]AB-MECA [1]. Cross-validation with the alternative radioligand [³H]NECA yielded a consistent Ki of 3.5 nM [2]. This places PSB-11 among the high-affinity hA₃AR antagonists: it is approximately 5.3-fold less potent than the trichlorophenyl analog PSB-10 (R-8, Ki = 0.433 nM vs [³H]NECA), approximately 3.5-fold less potent than MRS 1220 (Ki = 0.65 nM at hA₃), and approximately 1.7-fold more potent than VUF 5574 (Ki = 4.03 nM). Compared with MRS 1191 (Ki = 31.4 nM), PSB-11 exhibits approximately 14-fold greater hA₃ affinity. The S-enantiomer of PSB-11 (S-1) shows a Ki of 9.8 nM, demonstrating that the (R)-configuration is essential for optimal A₃ binding [3].

Adenosine A3 receptor Radioligand binding Imidazopurinone antagonists

Subtype Selectivity: PSB-11 Achieves >1,000-Fold Discrimination Over Human A₁ and A₂A Receptors

PSB-11 demonstrates pronounced selectivity for hA₃AR over other human adenosine receptor subtypes. In radioligand binding assays using human brain cortical membranes (A₁) and caudate-putamen membranes (A₂A), PSB-11 exhibited Ki values of 1,640 nM at hA₁ and 1,280 nM at hA₂A, corresponding to >713-fold and >556-fold selectivity, respectively, relative to hA₃ binding (Ki = 2.3 nM) [1]. Complementary data from the Tocris technical datasheet report Ki values of 4,100 nM (hA₁) and 3,300 nM (hA₂A), confirming >1,000-fold selectivity . By comparison, MRS 1220 exhibits 469-fold selectivity over rA₁ (Ki = 305 nM vs 0.65 nM hA₃) and only 80-fold over rA₂A; VUF 5574 reports ≥2,500-fold selectivity over A₁/A₂A but with ~2-fold lower hA₃ affinity; PSB-10 displays >800-fold selectivity but with a distinct selectivity profile driven by increased A₁ affinity (Ki = 805 nM) [2].

Adenosine receptor selectivity Subtype selectivity profiling Off-target receptor binding

Inverse Agonist Functional Activity: PSB-11 Suppresses Basal [³⁵S]GTPγS Binding at hA₃AR with IC₅₀ = 36 nM

PSB-11 is not merely a neutral antagonist but functions as an inverse agonist at the human A₃ receptor under standard test conditions. In [³⁵S]GTPγS binding assays using membranes from CHO cells stably expressing recombinant hA₃AR, PSB-11 inhibited basal G-protein activation with an IC₅₀ of 36 nM, demonstrating its ability to suppress constitutive receptor signaling [1]. This inverse agonism is a shared property within the 2-phenylimidazopurinone series, but quantitative comparison shows that PSB-10 (R-8) is more potent in this functional assay (IC₅₀ ≈ 4 nM), consistent with its higher binding affinity . Critically, structurally related compounds within the same series (e.g., the 2,3,5-trichlorophenyl analog dihydrochloride) have been reported to behave as neutral competitive antagonists without inverse agonist activity, highlighting that inverse agonism is not a universal class property [2]. In contrast, VUF 5574 and MRS 1220 have not been extensively characterized for inverse agonism at hA₃AR in comparable functional assays.

Inverse agonism Constitutive receptor activity G-protein coupling

Species-Dependent Pharmacology: PSB-11 Displays >4,300-Fold Selectivity for Human Over Rat A₃AR

PSB-11 exhibits one of the most extreme species-selectivity profiles among adenosine A₃ antagonists. At the human A₃ receptor, the Ki is 2.3 nM, whereas at the rat A₃ receptor, the Ki exceeds 10,000 nM, yielding a >4,300-fold selectivity for the human ortholog . This species divergence is also reflected in cross-reactivity profiles: PSB-11 shows >180-fold selectivity over rat A₁ and A₂A receptors and over mouse A₂B receptors . For comparison, MRS 1220 displays an IC₅₀ > 1,000 nM at rat A₃ (vs Ki 0.65 nM at hA₃), representing a >1,500-fold species window. In the broader imidazopurinone series, PSB-10 similarly exhibits a large human-rat selectivity gap (Ki = 0.44 nM hA₃ vs >17,000 nM rA₃, >38,000-fold) . This species-dependent pharmacology is consistent with known structural divergence between human and rodent A₃AR orthosteric binding pockets and has been systematically documented across multiple antagonist chemotypes [1].

Species selectivity Human-rat differences Preclinical model translation

Validated Antagonist Radioligand: [³H]PSB-11 Binds hA₃AR with Kd = 4.9 nM and Exceptionally Low Non-Specific Binding

[³H]PSB-11 was developed as one of only two validated selective antagonist radioligands for the human A₃ adenosine receptor (the other being [³H]MRE-3008F20). Saturation binding experiments in CHO cell membranes expressing recombinant hA₃AR revealed a single class of high-affinity binding sites with Kd = 4.9 nM and Bmax = 3,500 fmol/mg protein [1]. Critically, [³H]PSB-11 exhibits an extraordinarily low degree of non-specific binding (approximately 2.5% at Kd concentration), which is significantly lower than that observed with [³H]MRE-3008F20 and other A₃ radioligands [2]. This contrasts with [¹²⁵I]AB-MECA, an agonist radioligand that labels both A₁ and A₃ receptors and shows higher non-specific binding. The high specific-to-non-specific binding ratio makes [³H]PSB-11 particularly suitable for competition binding assays, saturation analysis, and kinetic studies (association/dissociation rate determination) at hA₃AR [3]. The tritiated form is prepared by catalytic hydrogenation of the 2,3,5-trichlorophenyl precursor, yielding a specific activity sufficient for sensitive detection at low receptor densities.

Radioligand binding Receptor pharmacology High-throughput screening

Optimal Scientific and Industrial Use Cases for Psb 11 Hydrochloride (CAS 444717-56-0) Based on Quantitative Differentiation Evidence


Human A₃ Adenosine Receptor Binding Assays Using [³H]PSB-11 as the Reference Radioligand

PSB-11 hydrochloride serves as the unlabeled reference standard for competition binding assays employing its tritiated form, [³H]PSB-11 (Kd = 4.9 nM). The exceptionally low non-specific binding (≈2.5% at Kd) provides a superior signal-to-noise ratio compared with [³H]MRE-3008F20, enabling accurate Ki determination for test compounds across a wide affinity range [1]. Laboratories establishing hA₃AR screening platforms should procure both unlabeled PSB-11 hydrochloride (for non-specific binding definition and as a positive control) and [³H]PSB-11, ensuring internal consistency between the radioligand and its cold competitor [2].

Discrimination of Human vs Rodent A₃ Receptor Pharmacology in Heterologous Expression Systems

The pronounced species selectivity of PSB-11 (Ki = 2.3 nM at hA₃ vs >10,000 nM at rA₃) makes it a definitive pharmacological tool for confirming that observed effects in heterologous expression systems are mediated specifically by the human A₃ receptor subtype [1]. In experiments where both human and rodent A₃AR are expressed in parallel, PSB-11 at concentrations of 10–100 nM will fully occupy hA₃AR while leaving rA₃AR untouched, providing a clean binary discrimination that cannot be achieved with less species-selective antagonists such as MRS 1220 or MRS 1523 [2].

Functional Studies of Constitutive A₃AR Activity and Inverse Agonism in Recombinant Cell Lines

For research groups investigating constitutive (ligand-independent) signaling of the human A₃ adenosine receptor, PSB-11 provides a well-characterized inverse agonist tool with a defined IC₅₀ of 36 nM in the [³⁵S]GTPγS functional assay [1]. This is distinct from neutral antagonists such as certain imidazopurinone derivatives that compete for orthosteric binding without suppressing basal G-protein activation [2]. When selecting between PSB-11 and PSB-10 (IC₅₀ ≈ 4 nM for inverse agonism), researchers should consider that the lower inverse agonist potency of PSB-11 may allow finer titration of constitutive activity suppression in systems with high receptor reserve.

Structure-Activity Relationship (SAR) Studies on Imidazopurinone-Based Adenosine Receptor Ligands

PSB-11 (R-1) represents a key reference compound within the imidazo[2,1-i]purin-5-one chemical series, with comprehensive pharmacological characterization across all four human adenosine receptor subtypes (hA₁ Ki = 1,640 nM; hA₂A Ki = 1,280 nM; hA₃ Ki = 2.3 nM) and multiple rodent orthologs [1]. Its well-defined enantiomeric pair (R-1 vs S-1, with 4.3-fold difference in hA₃ affinity) and close structural relationship to PSB-10 (R-8, differing only in phenyl ring chlorination pattern) provide rich comparative data for computational modeling, molecular docking studies, and structure-based optimization of next-generation A₃AR ligands [2].

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